2,4-ジブロモピリジン

概要

説明

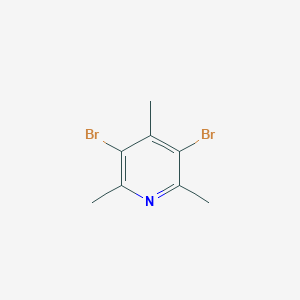

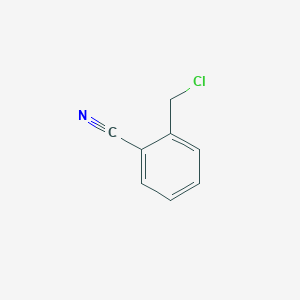

2,4-Dibromopyridine is a research chemical used in the synthesis of novel pyridine-bridged analogs of combretastatin-A4 as anticancer agents . It has a molecular formula of C5H3Br2N and a molecular weight of 236.89 .

Synthesis Analysis

The synthesis of 2,4-Dibromopyridine involves a series of reactions. One method involves the ammoniation reaction on 2,4-dibromopyridine-N-oxide serving as a raw material and ammonia water . Another method involves a regioselective 2,6-diamination reaction as a key step .Molecular Structure Analysis

The molecular structure of 2,4-Dibromopyridine is characterized by two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure is further characterized by the presence of two bromine atoms attached to the pyridine ring .Chemical Reactions Analysis

2,4-Dibromopyridine undergoes various chemical reactions. For instance, it can undergo a double Curtius rearrangement as a key transformation . It can also undergo a regioselective 2,6-diamination reaction .Physical And Chemical Properties Analysis

2,4-Dibromopyridine is a solid with a melting point of 35-40 °C . It has a molar refractivity of 39.7±0.3 cm^3 and a polar surface area of 13 Å^2 .科学的研究の応用

有機合成

2,4-ジブロモピリジン: は、有機合成における貴重なハロゲン化ビルディングブロックです。 特にパラジウム触媒カップリング反応における反応性により、複雑な有機分子の構築に使用されます . ジブロモ官能基により選択的な置換が可能になり、医薬品や農薬を含むさまざまな有機化合物の合成に適した試薬となっています .

医薬品研究

医薬品研究では、2,4-ジブロモピリジンは、幅広い薬物の合成における前駆体として機能します。 薬物分子への組み込みは、さらなる官能基化が可能なため、新規治療薬の開発に不可欠です . 特に、抗がん活性を有する可能性のある化合物の生成において重要です .

材料科学

2,4-ジブロモピリジン: は、先端材料の合成における前駆体として、材料科学において役割を果たしています。 電子および光学用途の新しい材料の開発に不可欠な、共役ピリジン構造を調製するために使用されます . 配位化学における有用性も、金属有機構造体(MOF)やその他の配位錯体の合成に貢献しています。

農業化学

農業化学の分野では、2,4-ジブロモピリジンは、除草剤や殺虫剤の合成に使用されています。 その構造モチーフは多くの農薬に見られ、これらの化合物の安定性と有効性に貢献しています . 2,4-ジブロモピリジンの誘導体を生成する能力は、作物保護を改善する可能性のある新製品の開発を強化します。

生化学

2,4-ジブロモピリジン: は、酵素阻害やその他の生化学的プロセスの研究に生化学で使用されています。 これは、代謝経路の理解と特定の生化学反応を標的とする薬物の設計に不可欠な、酵素活性を調節する阻害剤の一部となりえます .

環境用途

環境用途では、2,4-ジブロモピリジンは、有毒化合物の研究とその生態系への影響に関与しています。 その特性は、ハロゲン化化合物が環境に与える影響を理解し、安全な取り扱いと廃棄方法を開発するために分析されます

Safety and Hazards

2,4-Dibromopyridine is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid dust formation, and use only under a chemical fume hood .

将来の方向性

作用機序

Mode of Action

2,4-Dibromopyridine is a brominated derivative of pyridine and is often used as a building block in organic synthesis . It can undergo various reactions, including coupling reactions with organometallic reagents . For example, it can react with tetrakis(triphenylphosphine)palladium(0) and cyclopropylzinc bromide in tetrahydrofuran (THF) to form new compounds .

Biochemical Pathways

Bromopyridines, in general, are known to participate in various chemical reactions, suggesting that they could affect a wide range of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Dibromopyridine are not well-studied. As a small organic molecule, it’s likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific biochemical reactions it undergoes .

Result of Action

Given its use in organic synthesis, it’s likely to participate in the formation of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dibromopyridine. For example, the reaction of 2,4-Dibromopyridine with other reagents is often carried out in specific solvents at controlled temperatures .

特性

IUPAC Name |

2,4-dibromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N/c6-4-1-2-8-5(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMMSLVJMKQWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355745 | |

| Record name | 2,4-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58530-53-3 | |

| Record name | 2,4-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2,4-dibromopyridine particularly useful in organic synthesis?

A: 2,4-Dibromopyridine's value stems from its ability to undergo selective bromine substitution reactions. This selectivity allows chemists to introduce different substituents at specific positions on the pyridine ring, creating a wide array of complex molecules. For example, palladium-catalyzed cross-coupling reactions with 2,4-dibromopyridine enable the synthesis of unsymmetrical 2,4-disubstituted pyridines, valuable building blocks for pharmaceuticals and materials. [, ]

Q2: How does the choice of catalyst influence the regioselectivity of reactions involving 2,4-dibromopyridine?

A: Research demonstrates that the nature of the palladium catalyst significantly impacts regioselectivity during cross-coupling reactions with 2,4-dibromopyridine. [, ] While mononuclear palladium catalysts typically favor arylation at the C2 position, multinuclear palladium species, such as Pd3-type clusters and nanoparticles, switch the selectivity to the C4 position. This selectivity shift is attributed to the distinct reactivity profiles of these different palladium species. []

Q3: Can you provide an example of how 2,4-dibromopyridine contributes to complex molecule synthesis?

A: One compelling example is the total synthesis of the visual pigment A2E. This intricate process leverages the versatility of palladium-catalyzed cross-coupling reactions with 2,4-dibromopyridine. A regioselective Suzuki or Negishi coupling introduces the first substituent, followed by a Sonogashira reaction to incorporate an alkyne functionality. Finally, a double Stille cross-coupling completes the bispolyenyl skeleton of A2E. []

Q4: Are there efficient large-scale synthesis methods for derivatives of 2,4-dibromopyridine?

A: Researchers have developed a practical and safe large-scale synthesis of 2,6-diamino-4-bromopyridine, a valuable derivative of 2,4-dibromopyridine. [] This method employs a regioselective 2,6-diamination reaction as a key step and offers a higher yield compared to previous methods. This development is crucial for facilitating research and industrial applications requiring this specific derivative. []

Q5: Have there been any computational studies conducted on 2,4-dibromopyridine?

A: Density functional theory calculations have been employed to investigate the interactions between 2,4-dibromopyridine and a Cu(100) surface. [] These studies provided valuable insights into adsorption geometries, C-Br bond dissociation pathways, and associated energetics, enhancing our understanding of the molecule's behavior on metal surfaces. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。